molecular formula C11H19NO4 B1437965 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid CAS No. 610791-06-5

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid

Cat. No.: B1437965
CAS No.: 610791-06-5
M. Wt: 229.27 g/mol
InChI Key: JKONCKLGHQSUMN-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a four-membered azetidine ring (C₃NH₆) substituted at the 3-position with both an ethyl group and a carboxylic acid moiety. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to prevent unwanted reactions during multi-step syntheses. The molecular formula is C₁₁H₁₉NO₄ , with a molecular weight of 229.27 g/mol .

Key Structural Attributes:
  • Azetidine Core : A saturated four-membered ring with one nitrogen atom, contributing ~25.4 kcal/mol of ring strain .
  • Boc Protection : The tert-butoxycarbonyl group enhances solubility in organic solvents and stabilizes the amine against oxidation or nucleophilic attack .
  • Ethyl Substituent : Introduces steric bulk and hydrophobicity, influencing reactivity and crystallinity .
  • Carboxylic Acid : Enables further derivatization via esterification, amidation, or coupling reactions .

IUPAC Nomenclature and Representation

The systematic IUPAC name is 3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid . Simplified representations include:

  • SMILES : CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
  • InChIKey : JKONCKLGHQSUMN-UHFFFAOYSA-N
Table 1: Physical and Computational Properties
Property Value Source
LogP 1.59
Topological Polar Surface Area 67 Ų
Rotatable Bond Count 4

Properties

IUPAC Name

3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKONCKLGHQSUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200394
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate
Source EPA DSSTox
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610791-06-5
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610791-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID201200394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
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Preparation Methods

Boc Protection of Azetidine Intermediates

A key step is the protection of the azetidine nitrogen with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent like methylene chloride at controlled temperatures (10–40 °C) to achieve high yield and purity.

Example Reaction Conditions:

Reagents Amounts (Example) Solvent Temperature Time Yield
3,3-Dimethoxy-azetidine (IVa) 10 g (85.4 mmol) Methylene chloride 10–40 °C 3–4 hours 91%
Triethylamine 12.9 g (128.1 mmol)
Di-tert-butyl dicarbonate (Boc2O) 22.3 g (102.5 mmol)

After reaction, aqueous workup and drying over sodium sulfate yield the protected intermediate 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va).

Conversion to 1-tert-Butoxycarbonyl-3-azetidinone Intermediate

The protected dimethoxy azetidine intermediate is then converted to the azetidinone via acidic hydrolysis using aqueous citric acid or similar organic acids in ethyl acetate at 20–40 °C for 3–4 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted, dried, and concentrated.

Crystallization Step:

  • The residue is dissolved in hexane at 40–50 °C.
  • Cooled to 5–10 °C to induce crystallization.
  • The solid is filtered and dried to yield 1-tert-butoxycarbonyl-3-azetidinone with yields around 85.4%.

Reaction Conditions and Catalysts

  • Bases: Triethylamine, diisopropylethylamine, pyridine, imidazole, potassium carbonate, sodium hydroxide, lithium hydroxide, potassium tert-butoxide, and sodium tert-butoxide have been employed depending on the step.
  • Acids: Organic acids like citric acid, tartaric acid, oxalic acid, malic acid, benzoic acid, salicylic acid, and inorganic acids such as hydrochloric acid, sulfuric acid, and phosphoric acid are used for hydrolysis or pH adjustments.
  • Catalysts: Halide salts such as sodium bromide, potassium bromide, sodium iodide, and potassium iodide may be used to improve reaction efficiency.

Environmental and Practical Considerations

  • Traditional methods involving solvents like dioxane and dimethyl sulfoxide (DMSO) have drawbacks due to environmental concerns and impurity formation.
  • The improved methods utilize more environmentally friendly solvents such as ethyl acetate, methylene chloride, and hexane for crystallization.
  • Reaction temperatures are carefully controlled to optimize yield and purity.
  • Crystallization and purification steps are critical for obtaining high-purity products suitable for industrial scale-up.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Boc Protection of 3,3-dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine Methylene chloride 10–40 °C 91 Stir 3–4 h, aqueous workup
2 Conversion to 1-tert-butoxycarbonyl-3-azetidinone Aqueous citric acid, ethyl acetate Ethyl acetate 20–40 °C 85.4 Hydrolysis 3–4 h, neutralization, crystallization
3 Introduction of 3-ethylcarboxylic acid group (general) Alkylation/substitution, hydrolysis Various Various Variable Specific methods less detailed in literature

Research Findings and Industrial Applicability

  • The described preparation methods provide relatively high yields (above 85%) and good purity suitable for scale-up.
  • The choice of bases, acids, and catalysts can be optimized depending on the specific azetidine derivatives and desired substitution patterns.
  • The use of environmentally friendlier solvents and mild reaction conditions improves the sustainability profile of the synthesis.
  • Crystallization steps are essential for isolating the product in a stable, pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the corresponding amine .

Scientific Research Applications

Pharmaceutical Development

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance the biological activity of drug candidates.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of Boc-ethylazetidine in synthesizing antiviral agents targeting specific viral pathways. The compound's ability to undergo selective reactions makes it valuable for creating complex molecules with potential therapeutic effects .

Peptide Synthesis

The compound is also employed in peptide synthesis due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) protecting group is widely used in the solid-phase peptide synthesis (SPPS) approach.

Case Study: Solid-Phase Peptide Synthesis

In a study focusing on the synthesis of cyclic peptides, Boc-ethylazetidine was utilized as a building block. The incorporation of this compound allowed for the efficient formation of peptide bonds while maintaining the integrity of sensitive functional groups .

Medicinal Chemistry

In medicinal chemistry, Boc-ethylazetidine is explored for its potential as a scaffold for designing new drugs. Its unique structural features can be modified to optimize pharmacokinetic and pharmacodynamic properties.

Case Study: Drug Design

Recent studies have investigated derivatives of Boc-ethylazetidine that exhibit improved efficacy against specific targets in cancer therapy. Modifications to the azetidine ring have led to compounds with enhanced selectivity and reduced toxicity .

Bioconjugation Techniques

The compound is increasingly being used in bioconjugation techniques, which involve attaching biomolecules to drugs or imaging agents. This application is critical for developing targeted therapies and diagnostic tools.

Case Study: Targeted Drug Delivery Systems

Research indicates that conjugating Boc-ethylazetidine derivatives with antibodies enhances the specificity and effectiveness of cancer treatments by ensuring that therapeutic agents are delivered directly to tumor cells .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting carbocation intermediate can undergo further reactions, such as elimination or nucleophilic substitution, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid and analogous Boc-protected azetidine derivatives:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight Key Properties Applications
This compound (Target Compound) Ethyl (-CH₂CH₃) C₁₁H₁₉NO₄ 245.28 g/mol Moderate lipophilicity (logP ~1.8), steric bulk from ethyl group, stable Boc protection. Intermediate for lipophilic drug candidates.
1-(tert-Butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid Cyano (-CN) C₁₀H₁₄N₂O₄ 226.23 g/mol High polarity (logP ~0.5), electrophilic nitrile group, reactive toward nucleophiles. Precursor for heterocyclic scaffolds via cyano group transformation.
1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid Fluoro (-F) C₉H₁₃FNO₄ 218.21 g/mol Enhanced metabolic stability, electronegative substituent, reduced steric hindrance. Fluorinated drug analogs for improved pharmacokinetics.
1-(tert-Butoxycarbonyl)-3-(cyanomethyl)azetidine-3-carboxylic acid Cyanomethyl (-CH₂CN) C₁₁H₁₅N₂O₄ 239.25 g/mol Dual reactivity (nitrile and carboxylic acid), moderate solubility in polar aprotic solvents. Bifunctional intermediates in peptide mimetics.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid Acetic acid (-CH₂COOH) C₁₀H₁₇NO₄ 215.25 g/mol Increased acidity (pKa ~3.5), hydrogen-bonding capacity, hydrophilic. Chelating agents or metal-binding motifs.
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid 2-Oxopropyl (-CH₂COCH₃) C₁₂H₁₉NO₅ 257.28 g/mol Ketone functionality for conjugation, moderate steric demand. Prodrug synthesis via ketone-mediated linkages.

Structural and Electronic Effects

  • Ethyl vs. Cyano/Fluoro Substituents: The ethyl group in the target compound increases lipophilicity (logP ~1.8) compared to polar cyano (logP ~0.5) or electronegative fluoro groups. This makes the ethyl derivative more suitable for blood-brain barrier penetration in CNS drug development .

Physicochemical Properties

  • Solubility : Ethyl and Boc groups reduce water solubility (<1 mg/mL in aqueous buffers), whereas acetic acid derivatives (e.g., ) exhibit improved solubility due to additional hydrophilic groups.
  • Thermal Stability: Cyano and fluorinated analogs show higher thermal stability (decomposition >200°C) compared to ethyl derivatives (~180°C), attributed to stronger dipole interactions .

Biological Activity

Overview

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid (CAS Number: 610791-06-5) is an organic compound belonging to the azetidine class. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine functionalities. This compound has garnered interest in various fields due to its unique structural properties and reactivity, particularly in biochemical applications.

Target of Action : The primary role of this compound is to serve as a protecting group for amines during chemical reactions. This protection is crucial for the synthesis of complex organic molecules, including pharmaceuticals.

Mode of Action : The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction forms a stable carbamate linkage between the Boc group and the amine group of the target molecule, effectively shielding the amine from further reactions.

This compound plays a significant role in:

  • Peptide Synthesis : It protects amine groups during peptide synthesis, allowing for selective reactions without interference from unprotected amines.
  • Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. At low doses, it effectively protects amine groups without causing significant toxicity. This characteristic makes it suitable for applications in drug development where safety and efficacy are paramount.

Metabolic Pathways

The compound is involved in metabolic pathways related to peptide synthesis and modification. Its stability under various conditions allows for extended use in laboratory settings, provided it is stored appropriately.

Applications in Scientific Research

This compound has several applications:

  • Chemistry : Used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology : Important for studying enzyme mechanisms and protein interactions.
  • Medicine : Serves as a building block for developing novel therapeutic agents.
  • Industry : Employed in producing specialty chemicals and materials.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acidPropylene group instead of ethylDifferent reactivity profile
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acidNo ethyl substitutionLess steric hindrance
1-(Tert-butoxycarbonyl)-3-piperidinecarboxylic acidPiperidine ringDifferent cyclic structure

This table illustrates how this compound stands out due to its specific structural features, which confer distinct reactivity and stability.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Peptide Synthesis : In a study focusing on peptide synthesis, researchers demonstrated that using this compound significantly improved yields when protecting amine groups compared to traditional methods.
  • Drug Development : A case study on new therapeutic agents revealed that incorporating this compound into drug formulations enhanced bioavailability and reduced side effects.

Q & A

Q. What synthetic strategies are recommended for preparing 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves protecting the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Subsequent alkylation at the 3-position with ethyl bromide or similar reagents can introduce the ethyl group. Reaction efficiency can be optimized via factorial design experiments (e.g., varying solvent polarity, temperature, and catalyst loading) to maximize yield and minimize side products . Characterization via HPLC (≥95% purity thresholds, as in ) ensures product quality .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and azetidine ring structure (e.g., distinct proton coupling patterns).
  • IR Spectroscopy : Validate carbonyl stretches (Boc group: ~1700 cm⁻¹) and carboxylic acid O-H bonds (broad ~2500-3000 cm⁻¹).
  • HPLC/MS : Ensure purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar azetidine derivatives (e.g., ):
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation or skin contact; in case of exposure, rinse thoroughly with water and seek medical attention .
  • Store in a cool, dry environment to prevent Boc group degradation .

Q. How does the Boc protecting group influence the compound’s stability during storage?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Storage at 2–8°C in inert atmospheres (argon/nitrogen) minimizes hydrolysis. Monitor degradation via periodic HPLC analysis, particularly for carboxylic acid deprotection or tert-butyl cleavage .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the carboxylic acid and Boc groups. For reaction workups, use dichloromethane or ethyl acetate for extraction. Solubility testing via UV-Vis spectroscopy or gravimetric analysis is recommended .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian software) model transition states and activation energies for Boc deprotection or carboxylic acid functionalization. Compare computational results with experimental kinetic data (e.g., reaction rates under acidic conditions) to refine predictive models .

Q. What experimental approaches resolve contradictions in reported biological activities of azetidine derivatives?

  • Methodological Answer : Conduct meta-analyses of literature data, focusing on variables like assay conditions (cell lines, pH, temperature). Use statistical tools (e.g., ANOVA) to identify confounding factors. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .

Q. How can factorial design optimize multi-step syntheses involving this compound?

  • Methodological Answer : Apply 2^k factorial designs to test variables (e.g., catalyst type, solvent, stoichiometry) across steps (Boc protection, alkylation, hydrolysis). Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error inefficiencies .

Q. What strategies mitigate racemization during chiral center formation in azetidine derivatives?

  • Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Low-temperature reactions and non-polar solvents reduce epimerization .

Q. How do steric effects from the ethyl and Boc groups influence conformational dynamics in this compound?

  • Methodological Answer :
    Perform molecular dynamics (MD) simulations to analyze ring puckering and substituent interactions. Compare with NOESY NMR data to validate predicted conformations. Steric maps generated via computational tools (e.g., Schrodinger Suite) guide functional group positioning for downstream reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid

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